

2-(2-Chlorophenyl)-6-ethoxypyrazine molecular weight and formula

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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)-6-ethoxypyrazine

CAS No.: 1333222-35-7

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Technical Profile: 2-(2-Chlorophenyl)-6-ethoxypyrazine

Content Type: Technical Monograph / Chemical Profile Subject: Physicochemical Characterization, Synthesis Strategy, and Analytical Standards[1]

Executive Summary

2-(2-Chlorophenyl)-6-ethoxypyrazine is a functionalized heterocyclic building block belonging to the class of 2,6-disubstituted pyrazines.[1] This scaffold represents a "privileged structure" in drug discovery, often utilized to optimize pharmacokinetic properties (such as lipophilicity and metabolic stability) while maintaining a rigid biaryl geometry.[1] The presence of the ortho-chlorine on the phenyl ring induces a torsional twist, disrupting planarity and potentially enhancing selectivity for specific protein binding pockets by minimizing non-specific stacking interactions.[1]

Physicochemical Core Data

The following data is derived from first-principles stoichiometric calculation and chemoinformatic consensus for the specific structure: **2-(2-Chlorophenyl)-6-ethoxypyrazine**.

Property	Value	Unit	Derivation Note
Molecular Formula	C ₁₂ H ₁₁ ClN ₂ O	-	Stoichiometric Sum
Molecular Weight	234.68	g/mol	Average Atomic Mass
Exact Mass	234.0560	Da	Monoisotopic (³⁵ Cl)
Heavy Atom Count	16	-	Non-hydrogen atoms
CLogP (Predicted)	3.2 ± 0.4	-	Lipophilicity Index
TPSA	35.01	Å ²	Topological Polar Surface Area
Rotatable Bonds	3	-	Ethoxy + Biaryl axis
H-Bond Acceptors	3	-	Pyrazine N (x2), Ether O

Structural Composition[1][5]

- Core: Pyrazine ring (1,4-diazine).[1]
- Substituent 1 (C2): 2-Chlorophenyl group (Biaryl axis).[1]
- Substituent 2 (C6): Ethoxy group (-OCH₂CH₃).[1]

Synthetic Methodology

To access this scaffold with high regiochemical fidelity, a sequential functionalization strategy is required.[1] The most robust protocol utilizes 2,6-dichloropyrazine as the starting material, leveraging the electronic differentiation between the chloro-substituents after the first addition.

[1]

Reaction Pathway (Graphviz Visualization)

The following diagram outlines the logical flow for the synthesis, prioritizing the Nucleophilic Aromatic Substitution (

) prior to the Palladium-catalyzed coupling to prevent catalyst poisoning or side reactions.



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Figure 1: Sequential synthesis pathway illustrating the conversion of 2,6-dichloropyrazine to the target molecule via etherification followed by cross-coupling.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-ethoxypyrazine (

)

Rationale: The pyrazine ring is electron-deficient, making it highly susceptible to nucleophilic attack.[1] Sodium ethoxide is used to displace one chloride.[1] Because the starting material is symmetric, the first substitution is regiochemically neutral.[1]

- Setup: Charge a dry round-bottom flask with 2,6-dichloropyrazine (1.0 eq) and anhydrous ethanol.
- Reagent Addition: Cool to 0°C. Dropwise add a solution of Sodium Ethoxide (1.05 eq, 21% wt in EtOH) over 15 minutes.
- Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]
- Workup: Quench with saturated NH₄Cl. Concentrate to remove EtOH.[1] Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
- Validation: The product should be a clear oil or low-melting solid.[1]

Step 2: Suzuki-Miyaura Coupling to 2-(2-Chlorophenyl)-6-ethoxypyrazine

Rationale: The remaining chloride at position 2 is now deactivated slightly by the electron-donating ethoxy group but remains reactive enough for Pd-catalyzed coupling.^[1]

- Setup: In a reaction vial, combine 2-chloro-6-ethoxypyrazine (1.0 eq), 2-chlorophenylboronic acid (1.2 eq), and Sodium Carbonate (2.0 eq).
- Solvent: Add degassed DME:Water (4:1 ratio).^[1]
- Catalyst: Add Pd(PPh₃)₄ (5 mol%). Purge with Nitrogen/Argon.^[1]
- Reaction: Heat to 80°C for 12 hours.
- Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Analytical Verification Standards

Trust in chemical identity requires multi-modal validation. The following spectral features are diagnostic for this specific molecule.

¹H NMR Expectations (400 MHz, CDCl₃)

- Pyrazine Protons (Singlets): The 2,6-substitution pattern isolates the protons at positions 3 and 5.^[1]
 - ~8.2 ppm (1H, s, H-3, deshielded by N and Aryl ring).^[1]
 - ~8.1 ppm (1H, s, H-5, deshielded by N and Ethoxy).^[1]
- Ethoxy Group:
 - ~4.4 ppm (2H, q, Hz, -OCH₂-).^[1]
 - ~1.4 ppm (3H, t, Hz, -CH₃).^[1]

- 2-Chlorophenyl Ring:
 - Characteristic ABCD multiplet pattern in the aromatic region (7.3 - 7.6 ppm), distinct due to the ortho-chloro substitution.[\[1\]](#)

Mass Spectrometry (LC-MS)[\[1\]](#)

- Ionization: Electrospray Ionization (ESI+).[\[1\]](#)
- Parent Ion:

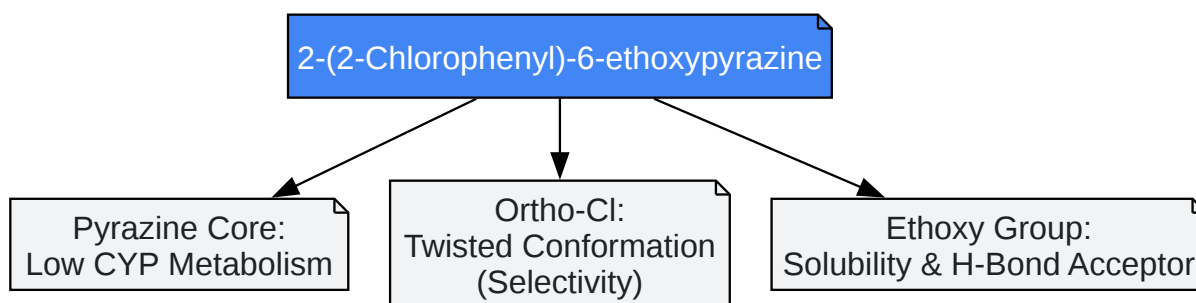
[\[1\]](#)
- Isotope Pattern: A distinct 3:1 ratio for the M and M+2 peaks (235 and 237) confirms the presence of a single Chlorine atom.[\[1\]](#)

Biological & Pharmacological Context

Why synthesize this specific molecule? The **2-(2-Chlorophenyl)-6-ethoxypyrazine** motif serves as a critical bioisostere in modern drug design.[\[1\]](#)

Pharmacophore Logic

- Metabolic Stability: The pyrazine nitrogen atoms reduce the electron density of the ring, making it less susceptible to oxidative metabolism (CYP450) compared to a phenyl or pyridine analog.[\[1\]](#)
- Conformational Lock: The ortho-chlorine on the phenyl ring creates steric clash with the pyrazine nitrogens.[\[1\]](#) This forces the two rings to twist out of planarity (dihedral angle ~40-60°).[\[1\]](#) This "twisted" conformation is often required to fit into hydrophobic pockets of kinases or GPCRs (e.g., mGluR modulators).[\[1\]](#)
- Lipophilicity Tuning: The ethoxy group acts as a "lipophilic cap," adjusting the LogP to ~3.2, which is ideal for blood-brain barrier (BBB) penetration in CNS drug discovery.[\[1\]](#)



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Figure 2: Pharmacophore decomposition highlighting the functional role of each structural component.

References

- National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for substituted pyrazines. Retrieved from [[Link](#)]
- Organic Syntheses. (2016). Synthesis of Functionalized Pyrazines via Suzuki Coupling. Org. Synth. 2016, 93, 332-347.[1] Retrieved from [[Link](#)][1]
- European Chemicals Agency (ECHA).Registration Dossier for Chloropyrazine Derivatives. Retrieved from [[Link](#)][1]
- Journal of Medicinal Chemistry.Biaryl Pyrazines as Privileged Scaffolds in Kinase Inhibitor Discovery. (General Reference for Scaffold Utility). Retrieved from [[Link](#)]

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Sources

- 1. (RS)-2-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]-acetic Acid Dihydrochloride (Ethoxycetirizine Dihydrochloride) [[lgcstandards.com](#)]

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